Tris(phenylthio)methane

Overview

Description

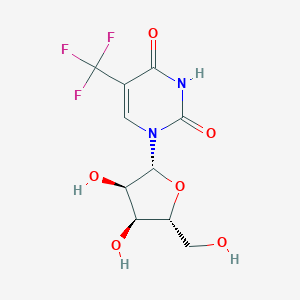

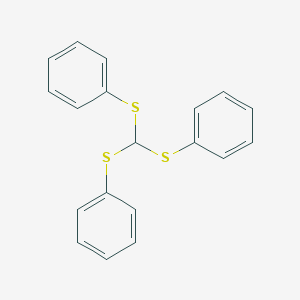

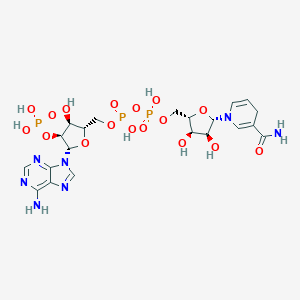

Tris(phenylthio)methane, also known as TPM, is a tri-functional organic compound with the molecular formula C6H3S3. It is a colorless solid that is insoluble in water and has a melting point of 74°C. TPM is an important compound in the field of organic synthesis and is used as a reagent in a variety of reactions. It is also used as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis and Decomposition : Tris(phenylthio)methane is a product of the decomposition of Hexakis(organylthio)ethanes. This decomposition involves the formation of products like diphenyl disulfide, phenyl dithiobenzoate, and tetrakis(phenylthio)ethylene (Seebach & Beck, 1972).

Use as a Reagent : Tris(phenylthio)methyllithium, derived from this compound, acts as a nucleophilic carboxylating agent for certain carbonyl compounds and alkyl halides. It's also a homologating agent for trialkylboranes and a precursor for carbenes (Santini, 2001).

In Molecular Propellers : Tris(tetrathioaryl)methanes, which are related to this compound, act as precursors and metabolites of tris(tetrathioaryl)methyl radicals. These radicals serve as paramagnetic spin probes in magnetic resonance applications (Driesschaert et al., 2012).

In Ligand Chemistry : The chemistry of tris(pyrazolyl)methanes, analogous to this compound, is evolving, particularly with the development of ring-substituted variants. These compounds have significant potential in coordination and organometallic chemistry (Bigmore et al., 2005).

In Anion Binding Properties : Tris(2-hydroxyphenyl)methanes, structurally related to this compound, have been found to selectively bind chloride ions over other anions, due to their size and shape, forming stable host-guest complexes (Sato & Ito, 2013).

In Synthesis Gas Production : The concept of tri-reforming of methane, which involves the use of CO2, steam, and partial oxidation in a single reactor, is relevant in the context of the broader methane reactivity and transformation studies. This process can effectively produce synthesis gas with desired H2/CO ratios (Song & Pan, 2004).

Safety and Hazards

Tris(phenylthio)methane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin, eyes, or clothing, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

Tris(phenylthio)methane is known to act as a formylating reagent . It reacts with other compounds, such as ethyl formate, to produce various products . The exact nature of these interactions and the resulting changes depend on the specific reaction conditions and the other compounds involved .

Biochemical Pathways

This compound has been used in the preparation of 1-phenylthio-tetrahydroisoquinolines via activated Pictet-Spengler cyclization . It has also been used to prepare homoallylchalcogenoacetals via reaction with allylsilanes in the presence of a Lewis acid . These reactions suggest that this compound may affect various biochemical pathways, particularly those involving these compounds .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, in the preparation of 1-phenylthio-tetrahydroisoquinolines, this compound contributes to the formation of a new carbon-nitrogen bond .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds .

properties

IUPAC Name |

bis(phenylsulfanyl)methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16S3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQHDHPBEXTHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(SC2=CC=CC=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346848 | |

| Record name | Tris(phenylthio)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4832-52-4 | |

| Record name | Tris(phenylthio)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(phenylthio)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Tris(phenylthio)methane in organic synthesis?

A1: this compound acts as a precursor to tris(phenylthio)methyllithium, a valuable reagent for various synthetic transformations. [, ] This lithium derivative serves as a nucleophilic carboxylating agent for specific carbonyl compounds and alkyl halides, effectively introducing a carboxyl group into the target molecule. [, ]

Q2: How is Tris(phenylthio)methyllithium generated and what are its characteristics?

A2: Tris(phenylthio)methyllithium is typically prepared by reacting this compound with butyllithium. [] This reagent is highly reactive and not isolable; it decomposes above 20°C, forming bis(phenylthio)carbene and lithium phenylthiolate. [] Due to its instability, it's generally prepared in situ and used immediately in subsequent reactions.

Q3: Can you elaborate on the reactivity of Tris(phenylthio)methyllithium and its synthetic applications?

A3: Tris(phenylthio)methyllithium exhibits diverse reactivity. It participates in nucleophilic additions, enabling the homologation of trialkylboranes, a process that increases the carbon chain length. [, ] This reagent also serves as a carbene precursor, offering pathways to unique carbene-mediated transformations. [] For instance, research highlights its application in a one-flask [2+1+2] cyclopentannulation reaction, showcasing its potential in constructing complex cyclic structures. []

Q4: What is the significance of the “thiophilic” addition in the context of Tris(phenylthio)methyllithium?

A4: Research has shown that Tris(phenylthio)methyllithium can be generated through the “thiophilic” addition of phenyllithium to diphenyl trithiocarbonate. [] This unique reactivity underscores the affinity of the anionic carbon center for sulfur atoms, highlighting the intricate interplay of electronic factors governing its reactivity.

Q5: What insights do degradation studies of related compounds like Hexakis(phenylthio)ethane provide about Tris(phenylthio)methyllithium?

A5: Studies on Hexakis(phenylthio)ethane, formed by coupling Tris(phenylthio)methyllithium derivatives, reveal a tendency for C-C bond dissociation upon heating. [] This observation suggests a potential pathway for the decomposition of Tris(phenylthio)methyllithium, leading to the formation of reactive intermediates like tris(arylthio)methyl radicals.

Q6: Can you describe any specific synthetic applications highlighting the utility of this compound?

A6: this compound plays a key role in the stereocontrolled synthesis of β2-amino acids. [] Specifically, the lithium salt of this compound acts as a carboxyl synthetic equivalent, adding to sugar nitro olefins. This addition, followed by the reduction of the nitro group, provides access to polyhydroxylated β-amino acids, highlighting the versatility of this compound in accessing valuable building blocks for complex molecule synthesis. []

Q7: What are the structural characteristics of this compound?

A7: this compound (C19H16S3) possesses a central carbon atom bonded to three phenylthio groups. [] Its molecular weight is 340.56 g/mol. [] While the provided research doesn't explicitly detail spectroscopic data, typical characterization involves NMR spectroscopy to ascertain purity and the absence of impurities like ethyl formate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

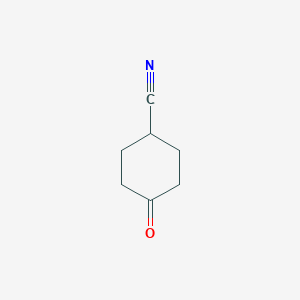

![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)

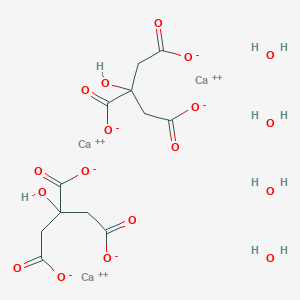

![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)